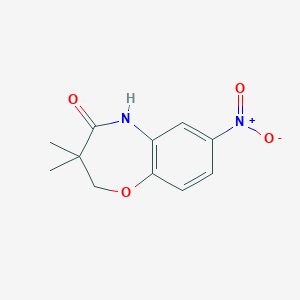

3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Description

Properties

IUPAC Name |

3,3-dimethyl-7-nitro-2,5-dihydro-1,5-benzoxazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-11(2)6-17-9-4-3-7(13(15)16)5-8(9)12-10(11)14/h3-5H,6H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMIYORDGVQVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)[N+](=O)[O-])NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 246.31 g/mol

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits various biological activities including:

-

Anticancer Properties :

- The compound has shown efficacy in inhibiting the growth of several tumor cell lines. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- A study demonstrated that derivatives of benzoxazepine compounds can inhibit glutathione S-transferases (GSTs), which are involved in detoxification processes in tumors. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents .

-

Neuroprotective Effects :

- Preliminary studies suggest that the compound may possess neuroprotective properties. It is hypothesized that it could mitigate oxidative stress and inflammation in neuronal cells.

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit various enzymes such as tyrosinase and GSTs. Inhibition of these enzymes can have implications for skin whitening treatments and cancer therapy respectively.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in tumor cells by disrupting the balance of pro-apoptotic and anti-apoptotic factors.

- Enzyme Interaction : It acts as a competitive inhibitor for GSTs and other target enzymes, leading to altered metabolic pathways within cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study involving various human tumor cell lines, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the activation of the JNK signaling pathway which is crucial for apoptosis induction .

Enzyme Inhibition Study

Another study assessed the inhibitory effects on tyrosinase activity using mushroom tyrosinase as a model. The compound demonstrated a notable IC value indicating strong inhibitory action compared to standard inhibitors like kojic acid .

Scientific Research Applications

Squalene Synthase Inhibition

One of the primary applications of benzoxazepine derivatives, including 3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, is as inhibitors of squalene synthase. This enzyme plays a crucial role in cholesterol biosynthesis. Inhibition of squalene synthase can potentially lead to therapeutic strategies for managing hypercholesterolemia and related cardiovascular diseases .

Antifungal Activity

Research indicates that benzoxazepine derivatives exhibit antifungal properties. These compounds have been shown to inhibit fungal growth effectively, making them candidates for developing new antifungal agents .

PI3K/mTOR Pathway Inhibition

Recent studies have highlighted the potential of benzoxazepine compounds in inhibiting the PI3K/mTOR signaling pathway, which is crucial in cancer progression and metabolic regulation. This suggests that this compound may have applications in oncology .

Research in Neuropharmacology

The structural characteristics of benzoxazepines make them suitable for research in neuropharmacology. They are being investigated for their effects on neurotransmitter systems and potential neuroprotective properties .

Synthetic Methodologies

The synthesis of benzoxazepine derivatives has been a focus of organic chemistry research. Various methodologies have been developed to create these compounds efficiently, which can be applied in synthesizing novel drugs with improved efficacy and reduced side effects .

Agricultural Applications

Benzoxazepine derivatives are also being explored for their potential use as fungicides in agriculture. Their ability to inhibit fungal pathogens can contribute to crop protection strategies, enhancing agricultural productivity while minimizing chemical inputs .

Case Study 1: Squalene Synthase Inhibition

A study demonstrated that specific benzoxazepine derivatives effectively inhibited squalene synthase activity in vitro and showed promising results in lowering cholesterol levels in animal models. This finding underscores the potential therapeutic benefits of these compounds in treating hypercholesterolemia.

Case Study 2: Antifungal Efficacy

Research conducted on various benzoxazepine compounds revealed significant antifungal activity against common agricultural pathogens. Field trials indicated that these compounds could reduce fungal infections in crops by up to 50%, showcasing their practical application in agricultural settings.

Comparison with Similar Compounds

Core Heterocycle Comparison

- Benzoxazepinone (O and N): The oxygen atom increases polarity compared to sulfur in benzothiazepines, affecting solubility and target interactions .

- Benzothiazepinone (S and N): Sulfur contributes to higher lipophilicity and metabolic stability, as seen in antidepressant derivatives ().

- Benzodiazepine (two N atoms) : Broader pharmacological roles (e.g., anxiolytics) but distinct from benzoxazepines due to electronic differences .

Substituent Effects

- In contrast, the 7-amino group in ’s analogue may favor hydrogen bonding.

- 3,3-Dimethyl Groups: Provide steric protection against ring cleavage during N-alkylation attempts, a challenge noted in simpler benzoxazepinones .

- Methyl vs. Amino Substitutions: Methyl groups () increase lipophilicity moderately, while amino groups () introduce hydrogen-bonding capacity, critical for receptor antagonism.

Pharmacological Potential

- Antimicrobial Activity: Benzothiazepinones with chloro and methoxy substituents () show antimicrobial effects, suggesting the nitro group in the target compound could enhance similar activity.

- Kinase Inhibition: The nitro-substituted benzothiazepinone in inhibits GSK-3β, implying that the target benzoxazepinone may also target kinases.

- Receptor Modulation: The 3-amino-substituted benzoxazepinone () acts as a bradykinin antagonist, highlighting the scaffold’s versatility for receptor-targeted therapies.

Preparation Methods

Base-Promoted Cyclization via ortho-Substituted Benzamides

A recent efficient approach involves the use of ortho-fluorobenzamides reacting with alkynols like 2-propyn-1-ol under basic conditions (e.g., KOH) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN). The reaction proceeds through nucleophilic substitution of the fluorine atom by the alkynol oxygen, followed by intramolecular cyclization to form the benzoxazepinone ring.

In DMSO with KOH at moderate temperatures (30–50 °C), this method yields seven-membered benzoxazepinones, including derivatives structurally related to this compound, with moderate to good yields (up to ~54%) depending on substituents and reaction conditions.

Electron-withdrawing groups such as nitro at the 7-position influence the reactivity and yield, sometimes complicating the reaction mixture but generally facilitating nucleophilic aromatic substitution due to increased electrophilicity of the aromatic ring.

Table 1: Reaction Conditions and Yields for Benzoxazepinone Formation

| Entry | Substrate (ortho-fluorobenzamide) | Solvent | Base | Temperature (°C) | Time (h) | Product Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-fluoro-5-nitro-N-propylbenzamide | DMSO | KOH | 30–50 | 12–24 | ~31–54 | Nitro group affects yield |

| 2 | 2-fluorobenzamide (unsubstituted) | DMSO | KOH | 30 | 12 | 31 | Lower yield due to lack of EWG |

| 3 | Various substituted ortho-fluorobenzamides | MeCN | KOH | 50 | 12 | 40–70 | Six-membered benzoxazinones formed preferentially |

Source: Adapted from base-promoted chemodivergent synthesis studies

Palladium-Catalyzed Cyclization and Carbonylation

Another preparation route involves palladium-catalyzed carbonylation of suitable precursors such as 2-chlorobenzoyl derivatives or 2-fluorobenzamides with amine nucleophiles under carbon monoxide atmosphere. This method allows the formation of benzoxazepinones with high regioselectivity and stereocontrol.

The process typically involves:

Formation of an acyl-palladium intermediate from 2-halobenzoyl derivatives.

Insertion of carbon monoxide.

Intramolecular nucleophilic attack by an amine or hydroxyl group leading to ring closure.

Reaction conditions include heating at around 100 °C under CO atmosphere with ligands such as 1,3-bis(diphenylphosphino)propane and palladium acetate as catalyst.

Purification is often achieved by recrystallization from diethyl ether or extraction methods.

This method is more complex but allows access to benzoxazepinones with diverse substitution patterns, including the 3,3-dimethyl-7-nitro derivative, by varying starting materials.

Table 2: Pd-Catalyzed Carbonylation Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Palladium acetate (Pd(OAc)2) |

| Ligand | 1,3-bis(diphenylphosphino)propane |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 100 °C |

| Atmosphere | Carbon monoxide (balloon or pressurized) |

| Reaction Time | Overnight to 18 hours |

| Purification | Recrystallization or extraction |

Source: Patent literature on benzoxazepine derivatives synthesis

Reagents and Starting Materials

Starting benzamides: ortho-fluorobenzamides substituted with nitro groups at the 7-position or equivalent positions to direct substitution.

Alkynols: 2-propyn-1-ol is commonly used for ring formation via nucleophilic attack.

Bases: Potassium hydroxide (KOH) is preferred for promoting nucleophilic substitution and cyclization.

Solvents: Polar aprotic solvents such as DMSO favor seven-membered ring formation; MeCN tends to favor six-membered benzoxazinone formation.

Research Findings and Observations

The presence of electron-withdrawing groups like nitro at the 7-position enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution but may also lead to complex mixtures if too strong or multiple substituents are present.

Temperature control is critical; lower temperatures (around 30 °C) favor higher yields of benzoxazepinones, while higher temperatures may increase side reactions.

Solvent choice dramatically affects product selectivity: DMSO favors seven-membered benzoxazepinones, while MeCN favors six-membered benzoxazinones.

Transition-metal-free conditions (base-promoted) offer a more straightforward and atom-economical route compared to palladium-catalyzed methods, which require expensive catalysts and inert atmosphere.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Base-Promoted Cyclization | ortho-fluorobenzamide + 2-propyn-1-ol, KOH, DMSO, 30–50 °C | Metal-free, simple, efficient | Sensitive to substituent effects | 30–55 |

| Pd-Catalyzed Carbonylation | 2-halobenzoyl derivatives, Pd(OAc)2, CO, THF, 100 °C | High regioselectivity, stereocontrol | Requires catalyst, CO handling | Moderate to high |

| Alternative Cyclization Routes | Various amide and amine precursors, base or acid catalysis | Versatile | Multi-step, lower atom economy | Variable |

Q & A

Q. What are the common synthetic routes for 3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one?

The synthesis typically involves Knoevenagel condensation followed by cyclization. For example:

- Step 1 : Condensation of aromatic aldehydes with propanedioic acid under reflux with pyridine/piperidine to form substituted acrylic acids.

- Step 2 : Cyclization with nucleophilic agents (e.g., aminophenol derivatives) under solvent-free, high-temperature conditions to form the benzoxazepinone core .

- Key considerations : Optimizing reaction time and temperature to improve yields (reported ~50–70% for analogous compounds) .

Q. What analytical techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and absolute configuration. SHELX programs (e.g., SHELXL) refine structures with high precision (R-factors < 0.05) .

- HPLC-PDA : Ensures purity (>95%) and identifies impurities .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

Methodology :

Q. Example Data (from analogous structures) :

| Parameter | Value |

|---|---|

| Space group | Monoclinic, |

| Unit cell dimensions | |

| 0.054 | |

| Crystallographic -factor | 0.048 (for ) |

This data reveals intramolecular hydrogen bonds and nitro-group orientation, critical for understanding reactivity and intermolecular interactions .

Q. How can structure-activity relationships (SAR) be explored for this benzoxazepinone derivative?

Experimental Design :

- Substituent modification : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at positions 3, 7, or 7.

- Biological assays : Test derivatives against target enzymes (e.g., GSK-3β) using kinase inhibition assays. IC values quantify potency .

- Computational modeling : Perform molecular docking (Autodock 3.0.5) to predict binding modes and affinity .

Key Finding : Nitro groups at position 7 enhance electron-deficient character, improving binding to hydrophobic enzyme pockets in GSK-3β inhibitors .

Q. How are impurities profiled and controlled during synthesis?

Methodology :

- HPLC-MS : Detect trace impurities (e.g., uncyclized intermediates) using C18 columns and gradient elution.

- Reference standards : Compare retention times and fragmentation patterns with EP-certified impurities (e.g., hydroxylated or demethylated derivatives) .

- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to minimize byproduct inclusion .

Q. Example Impurities :

Q. What strategies resolve contradictions in biological activity data across studies?

Approach :

- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration, pH).

- Off-target screening : Use panels of related kinases (e.g., CDK5, PKA) to assess selectivity.

- Crystallographic alignment : Compare active-site binding modes of contradictory analogs to identify steric or electronic mismatches .

Case Study : A 3,3-dimethyl analog showed reduced activity against GSK-3β due to steric hindrance from methyl groups, conflicting with nitro-substituted derivatives. Resolution involved mutational analysis of the enzyme’s binding pocket .

Q. How is the compound’s stability evaluated under experimental conditions?

Protocol :

- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12).

- Kinetic monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the oxazepinone ring).

- Solution-state NMR : Identify degradation pathways (e.g., nitro-group reduction to amine) .

Key Insight : The nitro group confers stability under acidic conditions but sensitizes the compound to photolytic degradation, requiring light-protected storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.